

Standard Operating Procedure for Amlodipine Handling

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Compound of Interest

Compound Name: *Amlodipine*
CAS No.: *90405-00-8*
Cat. No.: *B1194052*

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Version: 1.0

Introduction

This document provides a detailed standard operating procedure (SOP) for the handling and use of Amlodipine in a research laboratory setting. Amlodipine is a long-acting dihydropyridine calcium channel blocker.[1] Its primary mechanism of action is the inhibition of L-type calcium channels in vascular smooth muscle and cardiac muscle, leading to vasodilation and a reduction in blood pressure.[2][3] This document outlines the necessary protocols for its safe handling, storage, and disposal, as well as detailed methodologies for common in vitro experiments.

Safety and Handling

2.1 Personal Protective Equipment (PPE)

When handling Amlodipine powder or solutions, the following PPE is mandatory to prevent exposure:[4]

- Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]
- Skin Protection: Impervious protective gloves (e.g., nitrile) that meet EN374 or ASTM F1001 standards. A lab coat or protective clothing is also required.[4][5]
- Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used.[4]

2.2 Storage and Stability

- Powder: Amlodipine besylate should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[6] It is stable for at least four years when stored at -20°C.[7]
- Stock Solutions: Amlodipine stock solutions in DMSO can be stored at -20°C for up to six months or at -80°C for up to one year. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[8] Aqueous solutions are not recommended for storage for more than one day.[7]

2.3 Spill Management and Disposal

- Spill Management: In case of a spill, evacuate non-essential personnel. Trained personnel wearing appropriate PPE should contain the spill. For dry spills, use a method that minimizes dust generation, such as a damp cloth or a HEPA-filtered vacuum. Place the spilled material into a labeled, sealed container for disposal.[4]
- Disposal: Dispose of Amlodipine waste in a labeled, sealed container. It is recommended to use a registered drug take-back program. If unavailable, mix the Amlodipine with an undesirable substance (e.g., used coffee grounds or cat litter), place it in a sealed plastic bag, and dispose of it in the designated hazardous waste. Do not flush Amlodipine down the drain.[9]

Data Presentation: Quantitative Data

Table 1: Solubility of Amlodipine Besylate

Solvent	Solubility	Source
DMSO	≥20 mg/mL	[8]
Ethanol	Sparingly soluble	[8]
Water	Slightly soluble	[10]

Table 2: Pharmacokinetic Parameters of Amlodipine in Humans (Oral Administration)

Parameter	Value	Source
Bioavailability	64% - 90%	[3]
Time to Peak Plasma Concentration (Tmax)	6 - 12 hours	[3]
Plasma Half-life (t1/2)	30 - 50 hours	[3]
Protein Binding	~93%	[3]

Table 3: IC50 Values of Amlodipine in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Assay	Source
A549	Non-Small Cell Lung Cancer	9.641 - 23	MTT	[11][12]
H1299	Non-Small Cell Lung Cancer	25.66	MTT	[11][13]
MDA-MB-231	Breast Cancer	8.66	MTT	[14]
MCF-7	Breast Cancer	12.60	MTT	[14]
HT-29	Colon Cancer	>90% cytotoxicity at 10 μg/ml	MTT	[15]

Experimental Protocols

4.1 Preparation of Amlodipine Stock Solution (10 mM in DMSO)

- Accurately weigh 5.67 mg of Amlodipine besylate (MW: 567.1 g/mol).
- Dissolve the powder in 1 mL of anhydrous DMSO in a sterile vial.
- Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
- Aliquot into single-use sterile microcentrifuge tubes and store at -20°C or -80°C.[8]

4.2 Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of Amlodipine on cell viability.

- Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth during the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.[16]
- Amlodipine Treatment: Prepare serial dilutions of Amlodipine from the DMSO stock solution in a complete cell culture medium. A suggested starting range is 0.1 to 100 µM. Include a vehicle control with the same final DMSO concentration as the highest Amlodipine concentration (ideally ≤0.1%). Replace the old medium with 100 µL of the Amlodipine dilutions or vehicle control.[16]
- Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[16]
- MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]
- Formazan Formation: Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[16]
- Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.[16][17]
- Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to

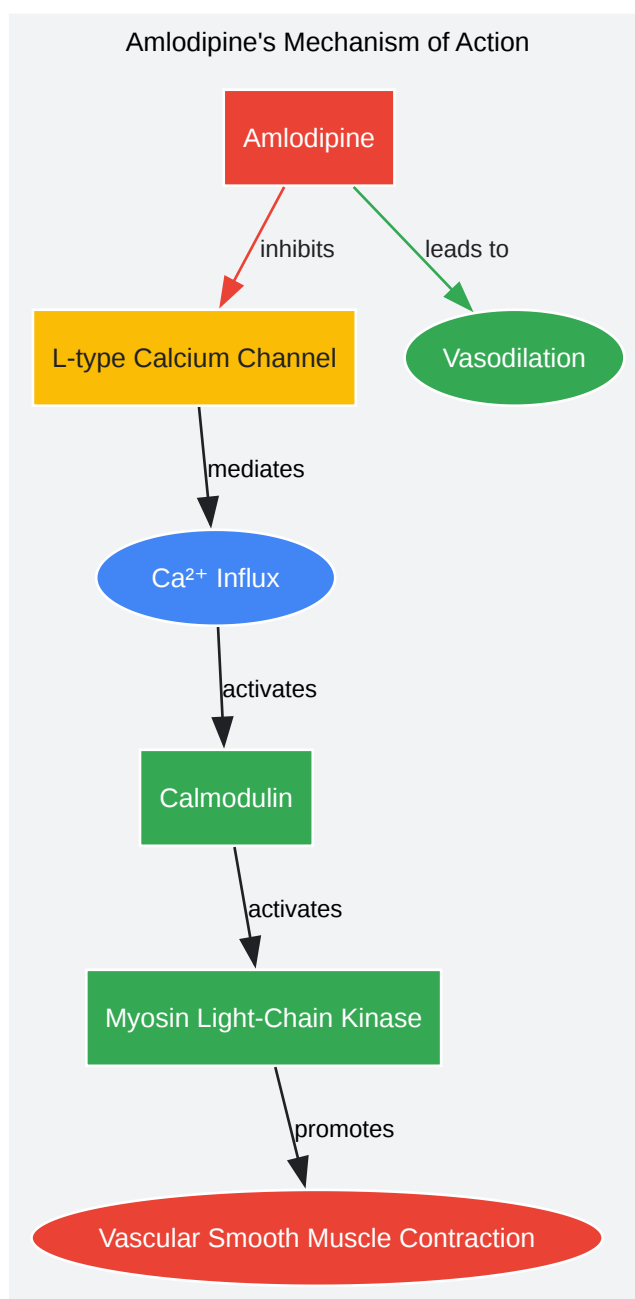
determine the IC50 value.[16]

4.3 Western Blot Analysis of Phospho-ERK1/2

This protocol assesses the effect of Amlodipine on the phosphorylation of ERK1/2.

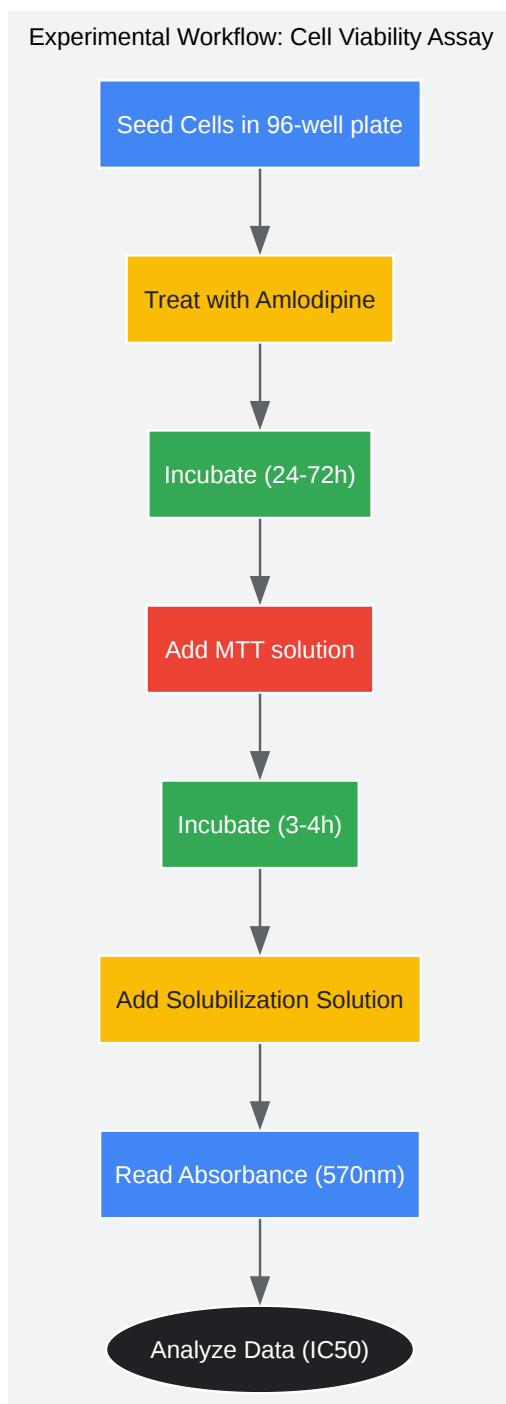
- Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of Amlodipine. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[16]
- Protein Quantification: Determine the protein concentration of the cell lysate using a BCA or Bradford assay.[16]
- SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel and then transfer them to a PVDF or nitrocellulose membrane.[16][18]
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. [16]
 - Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.[16]
 - Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
 - Detect the signal using an ECL substrate.[16]
- Stripping and Re-probing: Strip the membrane and re-probe for total ERK1/2 and a loading control (e.g., GAPDH or α -tubulin) to normalize the data.[16][19]

Mandatory Visualizations



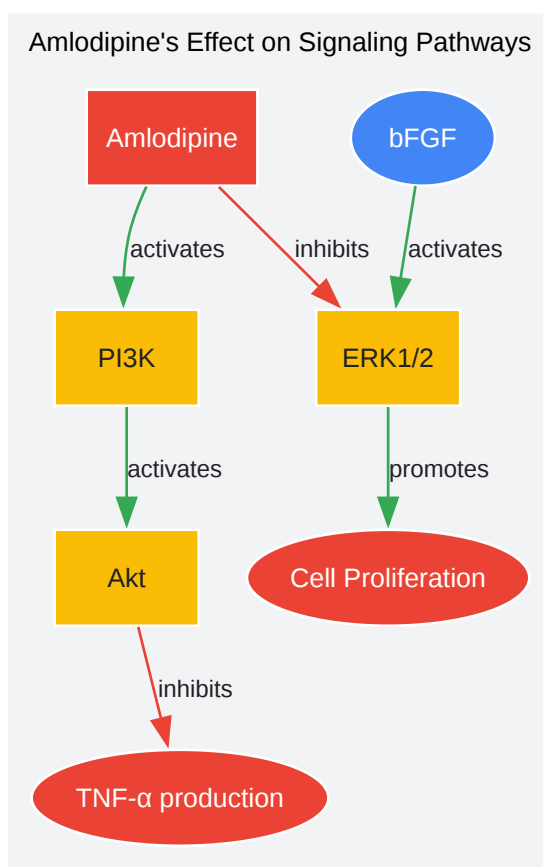
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Caption: Amlodipine's primary mechanism of action.



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Caption: Workflow for an MTT-based cell viability assay.



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Caption: Amlodipine's influence on key signaling pathways.

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